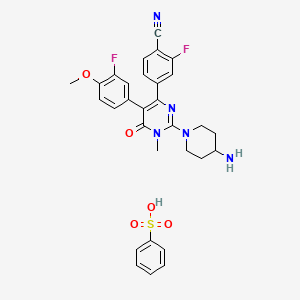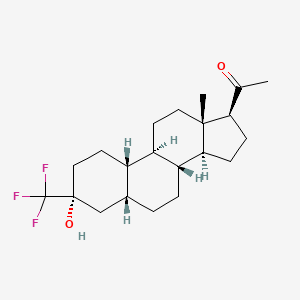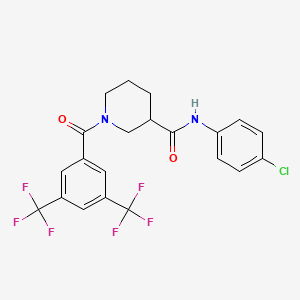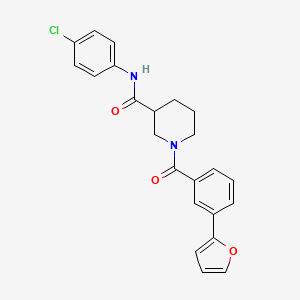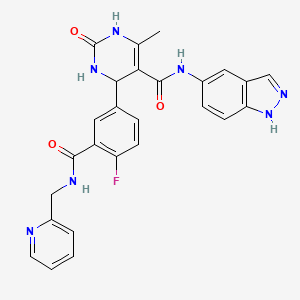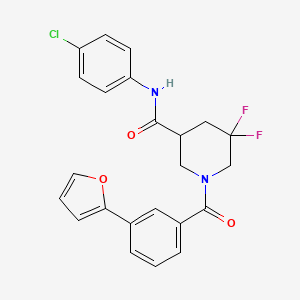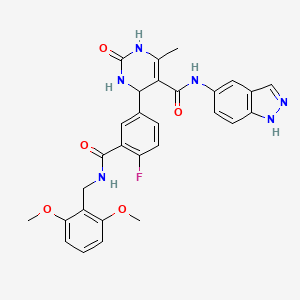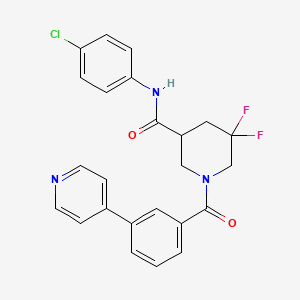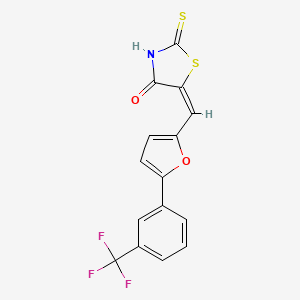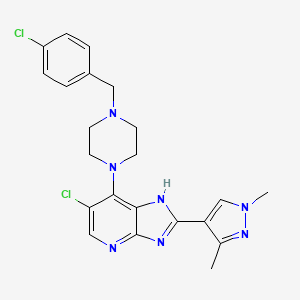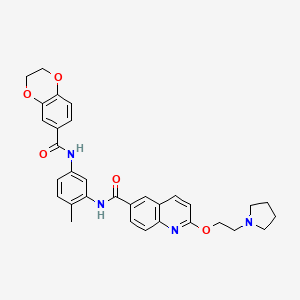![molecular formula C37H38N4O7 B606612 (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one CAS No. 1616420-30-4](/img/structure/B606612.png)
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one, also known as Ocifisertib, is a first-in-class, potent, selective, and orally active inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, which is necessary for genomic integrity. This compound has shown activity in leukemia cell lines and primary leukemia samples, making it a promising candidate for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
Méthodes De Préparation
The synthetic routes and reaction conditions for (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of PLK4 in centriole duplication and genomic integrity.
Biology: It is used to investigate the cellular mechanisms underlying centriole duplication and its impact on cell division.
Medicine: It is being evaluated in clinical trials for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). .
Industry: It is used in the development of new therapeutic agents targeting PLK4 for the treatment of various cancers
Mécanisme D'action
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one exerts its effects by inhibiting Polo-like kinase 4 (PLK4), a serine/threonine kinase that regulates centriole duplication. By inhibiting PLK4, CFI-400945 disrupts centriole duplication, leading to mitotic defects and cell death. This mechanism of action makes it a promising candidate for the treatment of cancers characterized by aberrant centriole duplication .
Comparaison Avec Des Composés Similaires
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one is unique in its selectivity and potency as a PLK4 inhibitor. Similar compounds include:
PLK1 inhibitors: These compounds target Polo-like kinase 1 (PLK1) and are used in the treatment of various cancers.
PLK2 inhibitors: These compounds target Polo-like kinase 2 (PLK2) and are being investigated for their potential therapeutic applications.
PLK3 inhibitors: These compounds target Polo-like kinase 3 (PLK3) and are also being studied for their potential use in cancer therapy.
CFI-400945 stands out due to its specificity for PLK4 and its demonstrated efficacy in preclinical and clinical studies .
Propriétés
Numéro CAS |
1616420-30-4 |
|---|---|
Formule moléculaire |
C37H38N4O7 |
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C33H34N4O3.C4H4O4/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38;5-3(6)1-2-4(7)8/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36);1-2H,(H,5,6)(H,7,8)/b12-8+;2-1+/t20-,21+,28-,33-;/m0./s1 |
Clé InChI |
AQCDFVLWUWJREO-WQVJSASDSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CFI400945; CFI 400945; CFI-400945; CFI-400945 fumarate. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


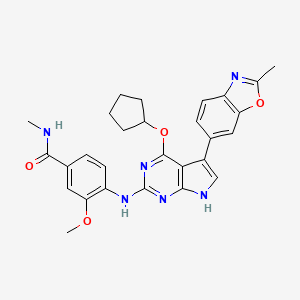
![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)
